molecular formula C27H20ClN7O3 B14119021 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B14119021
M. Wt: 525.9 g/mol
InChI Key: CWPCTGFPPUNHKP-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the chlorophenyl group and the naphthalen-2-yloxyacetamide moiety. Common reagents used in these reactions include various chlorinating agents, coupling reagents, and catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide include other pyrazolopyrimidines with different substituents. Examples include:

  • N-(1-(1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide
  • N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C27H20ClN7O3

Molecular Weight

525.9 g/mol

IUPAC Name

N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C27H20ClN7O3/c1-16-12-23(30-24(36)15-38-21-11-6-17-4-2-3-5-18(17)13-21)35(33-16)27-31-25-22(26(37)32-27)14-29-34(25)20-9-7-19(28)8-10-20/h2-14H,15H2,1H3,(H,30,36)(H,31,32,37)

InChI Key

CWPCTGFPPUNHKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C4=NC5=C(C=NN5C6=CC=C(C=C6)Cl)C(=O)N4

Origin of Product

United States

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